molecular formula C8H7N3O B1421993 4-(1,2,4-Oxadiazol-5-yl)aniline CAS No. 158944-65-1

4-(1,2,4-Oxadiazol-5-yl)aniline

Cat. No.: B1421993
CAS No.: 158944-65-1
M. Wt: 161.16 g/mol
InChI Key: LKIGQRFSSGGKQW-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring attached to an aniline moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4-(1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . Another common approach involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as zinc powder, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Oxadiazol-5-yl)aniline is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its versatility in various applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGQRFSSGGKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2,4-Oxadiazol-5-yl)aniline
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